molecular formula C10H16ClN3 B14906892 6-chloro-N-hexylpyrazin-2-amine

6-chloro-N-hexylpyrazin-2-amine

Cat. No.: B14906892
M. Wt: 213.71 g/mol
InChI Key: DGCOWQZDZDQDOW-UHFFFAOYSA-N
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Description

6-Chloro-N-hexylpyrazin-2-amine is a pyrazine derivative featuring a chlorine atom at the 6-position and a hexylamine group at the 2-position of the heterocyclic ring. Pyrazines are nitrogen-containing aromatic compounds widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility .

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

6-chloro-N-hexylpyrazin-2-amine

InChI

InChI=1S/C10H16ClN3/c1-2-3-4-5-6-13-10-8-12-7-9(11)14-10/h7-8H,2-6H2,1H3,(H,13,14)

InChI Key

DGCOWQZDZDQDOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CN=CC(=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-hexylpyrazin-2-amine typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors such as 1,2-diamines with α-haloketones.

    Chlorination: The pyrazine ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    N-alkylation: The final step involves the alkylation of the 2-amino group with hexyl halides under basic conditions, often using sodium hydride or potassium carbonate as the base.

Industrial Production Methods

Industrial production of 6-chloro-N-hexylpyrazin-2-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-hexylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or nitric acid under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Formation of 6-nitro-N-hexylpyrazin-2-amine.

    Reduction: Formation of N-hexylpyrazin-2-amine.

    Substitution: Formation of 6-substituted-N-hexylpyrazin-2-amine derivatives.

Scientific Research Applications

6-chloro-N-hexylpyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-hexylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-chloro-N-hexylpyrazin-2-amine with structurally related pyrazine and heterocyclic derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
6-Chloro-N-hexylpyrazin-2-amine C₁₀H₁₆ClN₃ 227.71 (calc.) -Cl (C6), -NH-C₆H₁₃ (C2) High lipophilicity; pharmaceutical intermediate (inferred) -
N-Benzyl-6-chloropyrazin-2-amine C₁₁H₁₀ClN₃ 219.67 -Cl (C6), -NH-CH₂C₆H₅ (C2) Lower solubility due to aromatic group; research chemical
6-Chloro-N-cyclohexyl-N-methylpyrazin-2-amine C₁₁H₁₆ClN₃ 225.72 -Cl (C6), -N(CH₃)-C₆H₁₁ (C2) Enhanced steric hindrance; potential agrochemical intermediate
5-Bromo-6-chloropyrazin-2-amine C₄H₄BrClN₃ 222.45 -Br (C5), -Cl (C6), -NH₂ (C2) Dual halogenation increases reactivity; synthetic precursor
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₉ClN₄ 172.62 -Cl (C6), -N(CH₃)₂ (C4) Pyrimidine core; higher polarity than pyrazines

Key Differences and Implications

Substituent Effects on Lipophilicity :

  • The hexyl chain in 6-chloro-N-hexylpyrazin-2-amine significantly increases lipophilicity (logP ~3.5 estimated) compared to N-benzyl (logP ~2.8) or cyclohexyl derivatives (logP ~2.9). This property is critical for bioavailability in drug design .
  • Halogenated analogs like 5-bromo-6-chloropyrazin-2-amine exhibit higher reactivity in cross-coupling reactions due to bromine's leaving-group ability .

Pyrimidine-based analogs (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) have distinct electronic profiles due to the 1,3-diazine ring, altering binding affinities in kinase inhibitors .

Synthetic Accessibility :

  • Benzyl and cyclohexyl derivatives are synthesized via reductive amination or nucleophilic substitution, while bromo-chloro analogs require halogenation under controlled conditions .

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